L-ORNITHINE:HCL (1,2-13C2)
Description
Significance of Stable Isotope Tracers in Contemporary Biochemical Studies
Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules to track their metabolic fate within a biological system. maastrichtuniversity.nl Unlike their radioactive counterparts, they are safe for use in a wide range of studies, including those involving human subjects. maastrichtuniversity.nl The use of stable isotopes, such as Carbon-13 (¹³C), allows researchers to follow the journey of a specific molecule through various biochemical reactions, providing unparalleled insights into the wiring of metabolic networks. nih.govspringernature.com By measuring the incorporation of these heavy isotopes into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR), scientists can determine the origin of metabolites and the relative rates of their production. springernature.comeurisotop.com This approach, known as stable isotope tracing, is a cornerstone of metabolomics and metabolic flux analysis (MFA), enabling a dynamic understanding of cellular processes that cannot be achieved by simply measuring metabolite concentrations. eurisotop.comsemanticscholar.org
Recent technological advancements in MS and NMR have significantly improved the accuracy and sensitivity of detecting these labeled compounds, making it possible to analyze hundreds to thousands of metabolites simultaneously from very small biological samples. eurisotop.com This has propelled the field of metabolomics forward, allowing for a more comprehensive assessment of metabolic regulation in health and disease. eurisotop.com
Overview of L-Ornithine Metabolism and its Central Role in Biological Pathways
L-Ornithine is a non-proteinogenic amino acid, meaning it is not used in the synthesis of proteins. creative-proteomics.com However, it plays a crucial role in several vital metabolic pathways. creative-proteomics.com Its most prominent role is as a key intermediate in the urea (B33335) cycle, also known as the ornithine cycle. creative-proteomics.combiocrates.com This cycle, primarily occurring in the liver, is responsible for detoxifying ammonia (B1221849), a toxic byproduct of amino acid breakdown, by converting it into urea for excretion. creative-proteomics.com
The metabolism of L-Ornithine is intricately connected to other metabolic pathways. It is synthesized from L-Arginine and is a precursor for the synthesis of L-Citrulline, another urea cycle intermediate. creative-proteomics.com Furthermore, L-Ornithine can be converted to putrescine, which is a precursor for the synthesis of polyamines like spermidine (B129725) and spermine (B22157). biocrates.com These polyamines are involved in regulating various cellular processes, including cell signaling and translation. biocrates.com L-Ornithine is also linked to the biosynthesis of proline and is involved in the acetyl-glutamate cycle. biocrates.comresearchgate.net The chemical reactions and pathways involving ornithine are collectively referred to as the ornithine metabolic process. jax.org
Unique Advantages of 1,2-13C2 Labeling for Carbon Flow Analysis
The specific labeling of L-Ornithine with two Carbon-13 atoms at the first and second carbon positions, denoted as (1,2-¹³C₂), offers distinct advantages for carbon flow analysis. This specific labeling pattern allows researchers to trace the carbon backbone of the molecule as it is metabolized.
When L-Ornithine (1,2-¹³C₂) enters a metabolic pathway, the ¹³C atoms are transferred to subsequent metabolites. By analyzing the mass isotopomer distribution of these downstream products, scientists can elucidate the activity of specific enzymes and pathways. For instance, in studies of the urea cycle, the labeled carbons can be tracked as L-Ornithine is converted to L-Citrulline and other intermediates. researchgate.net
The use of specifically labeled tracers like [1,2-¹³C₂]glucose has been shown to provide more precise estimates for glycolysis and the pentose (B10789219) phosphate (B84403) pathway compared to other labeling patterns. nih.gov This principle extends to other labeled substrates like L-Ornithine. The distinct labeling pattern of L-ORNITHINE:HCL (1,2-13C2) allows for the differentiation of carbon atoms that are retained or lost during specific enzymatic reactions, providing a clearer picture of metabolic fluxes. This level of detail is crucial for understanding how metabolic pathways are regulated and how they are altered in disease states. semanticscholar.orgresearchgate.net
Scope and Academic Relevance of L-ORNITHINE:HCL (1,2-13C2) Investigations
The application of L-ORNITHINE:HCL (1,2-13C2) is highly relevant in various areas of academic and clinical research. Its use in metabolic flux analysis helps to quantify the rates of metabolic reactions, providing a deeper understanding of cellular physiology. nih.govvanderbilt.edu This is particularly important in studying diseases characterized by altered metabolism, such as cancer and inborn errors of metabolism. researchgate.netisotope.com
In cancer research, for example, understanding how tumor cells rewire their metabolism to support rapid proliferation is a key area of investigation. researchgate.net Isotope tracing with compounds like L-ORNITHINE:HCL (1,2-13C2) can help identify metabolic vulnerabilities in cancer cells that could be targeted for therapy. Similarly, in studying genetic metabolic disorders, this tracer can help to pinpoint the specific enzymatic defects and to monitor the effectiveness of therapeutic interventions.
The data generated from studies using L-ORNITHINE:HCL (1,2-13C2) contributes to the growing body of knowledge in systems biology and aids in the development of more accurate computational models of cellular metabolism. kuleuven.be These models are invaluable for predicting how cells will respond to various genetic or environmental perturbations.
Properties
Molecular Weight |
170.61 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Isotopic Purity Considerations for L Ornithine:hcl 1,2 13c2
Methodologies for Targeted ¹³C-Isotopic Labeling at 1,2 Positions
The synthesis of L-Ornithine with ¹³C labels specifically at the C-1 (carboxyl) and C-2 (alpha-carbon) positions requires precise and controlled methodologies. These approaches are designed to ensure that the heavy isotopes are incorporated only at the desired locations within the molecular structure. While specific proprietary synthesis pathways for commercial production are not always fully disclosed, the labeling is generally achieved through either chemical synthesis or biosynthetic processes.
Chemical Synthesis: Multi-step organic synthesis provides a high degree of control over the placement of isotopic labels. The process would typically start with a smaller, ¹³C-labeled precursor molecule that forms the initial carbon backbone. Subsequent chemical reactions would build the rest of the ornithine molecule around these labeled carbons. For instance, a synthesis might employ a ¹³C₂-labeled cyanide or a similarly small, dually-labeled building block that will ultimately become the C-1 and C-2 atoms of the final amino acid. Such synthetic routes, while often complex and high-yielding, allow for the creation of specifically labeled compounds that may be difficult to produce biologically. nih.gov
Biosynthetic Production: Alternatively, biosynthetic methods leverage the metabolic pathways of microorganisms. meihonglab.com In this approach, organisms such as Escherichia coli are cultured in a medium containing a specifically ¹³C-labeled substrate. acs.org To achieve labeling at the 1- and 2-positions of ornithine, the microorganism would be fed a precursor that is known to contribute these specific carbons during the amino acid's biosynthesis. The choice of the ¹³C-labeled substrate is critical to direct the label to the desired positions and to minimize scrambling, where the ¹³C atoms are incorporated into other positions or other molecules. acs.org This method can be cost-effective for producing complex biomolecules in their correct stereoisomeric form (L-ornithine).
Production and Commercial Availability of L-ORNITHINE:HCL (1,2-¹³C₂) for Research Applications
L-Ornithine:HCl (1,2-¹³C₂) is produced by specialized chemical companies that manufacture stable isotope-labeled compounds for the scientific community. It is made available to researchers in various quantities to support a range of applications, from small-scale laboratory experiments to more extensive metabolic studies. otsuka.co.jp The compound is primarily used in metabolic research, particularly in studies involving the urea (B33335) cycle, amino acid metabolism, and as an internal standard in mass spectrometry. medchemexpress.comckisotopes.com
Several key suppliers offer this labeled compound, ensuring its accessibility for research purposes. The product is typically supplied as a solid crystalline powder with high isotopic and chemical purity.
Table 1: Commercial Suppliers of L-Ornithine:HCl (1,2-¹³C₂)
| Supplier | Product Name | Isotopic Purity | Chemical Purity | Applications Listed |
|---|---|---|---|---|
| Cambridge Isotope Laboratories, Inc. (CIL) | L-Ornithine·HCl (1,2-¹³C₂, 99%) | 99% | >98% | Biomolecular NMR, Clinical MS, Metabolism, Metabolomics, Proteomics isotope.com |
| MedChemExpress (MCE) | L-Ornithine-1,2-¹³C₂ hydrochloride | Not specified, but described as ¹³C-labeled | Not specified | Research, tracer for quantitation medchemexpress.comchemondis.com |
These suppliers emphasize the quality of their products, providing documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS) to their customers. otsuka.co.jpisotope.com The compound is essential for researchers employing stable isotope tracers to investigate metabolic pathways in a non-invasive manner. ckisotopes.comeurisotop.com
Analytical Assessment of Isotopic Enrichment and Positional Specificity in L-ORNITHINE:HCL (1,2-¹³C₂)
To ensure the reliability of data from tracer studies, the isotopic enrichment and the precise location of the ¹³C labels in L-Ornithine:HCl (1,2-¹³C₂) must be rigorously verified. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govcreative-proteomics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides direct information about the molecular structure and the position of isotopes. nih.gov ¹³C-NMR can definitively confirm that the labels are located at the C-1 and C-2 positions by analyzing the chemical shifts and the ¹³C-¹³C coupling patterns in the resulting spectrum. scispace.com The ability to detect contiguous ¹³C-labeled fragments is a key strength of NMR in verifying positional specificity. nih.gov
Mass Spectrometry (MS): MS is used to determine the isotopic enrichment and the mass distribution of isotopologues (molecules that differ only in their isotopic composition). nih.gov When coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the quantification of the labeled compound. creative-proteomics.com The mass spectrum will show a peak for the molecule that is two mass units heavier than the unlabeled compound, confirming the incorporation of two ¹³C atoms. Tandem mass spectrometry (MS/MS) can further provide positional information by fragmenting the molecule and analyzing the masses of the resulting fragments. oup.com
Table 2: Analytical Techniques for Quality Assessment
| Technique | Information Provided | Key Advantages |
|---|---|---|
| NMR Spectroscopy | Direct confirmation of ¹³C label positions; Structural integrity. | Provides unambiguous positional information. nih.gov |
| Mass Spectrometry (MS) | Isotopic enrichment (e.g., 99% ¹³C); Mass isotopologue distribution. | High sensitivity; Accurate quantification of enrichment. creative-proteomics.com |
| Tandem MS (MS/MS) | Positional information from fragmentation patterns. | Can confirm label location in specific molecular fragments. oup.com |
These analytical methods are crucial for validating the quality of L-Ornithine:HCl (1,2-¹³C₂) and are typically performed by the manufacturer, with results provided in the Certificate of Analysis. ckisotopes.comisotope.com
Implications of Chemical Purity and Isotopic Integrity for Tracer Studies
In metabolic research using stable isotope tracers, the chemical purity and isotopic integrity of the labeled compound are of utmost importance. ckisotopes.comisotope.com The accuracy of experimental results, particularly in metabolic flux analysis (MFA), depends directly on the quality of the tracer. creative-proteomics.com
Isotopic Integrity: This refers to both the isotopic enrichment and the positional specificity of the label.
Isotopic Enrichment: The enrichment level (e.g., 99% ¹³C) must be high and accurately known to correctly calculate metabolic flux rates. nih.gov Lower or unknown enrichment would lead to an underestimation of the tracer's contribution to metabolic pools.
Positional Specificity: Knowing the exact location of the ¹³C atoms is fundamental to tracing their fate through metabolic pathways. eurisotop.comnih.gov If the labels are not in the specified 1 and 2 positions, the interpretation of how the molecule is metabolized and which pathways are active will be incorrect. For example, the ¹³C label on the C-1 carboxyl group is often lost as ¹³CO₂ in decarboxylation reactions, while the C-2 carbon is part of the backbone that may be retained in downstream metabolites. Misplaced labels would make tracking these distinct fates impossible.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| L-Ornithine:HCl (1,2-¹³C₂) |
| L-Ornithine |
| L-Ornithine hydrochloride |
| ¹³CO₂ (Carbon-13 dioxide) |
| Glucose |
| Glutamine |
| Serine |
| Aspartate |
| Palmitate |
Advanced Analytical Spectroscopic and Chromatographic Methodologies for L Ornithine:hcl 1,2 13c2
Mass Spectrometry-Based Quantitative Analysis of L-ORNITHINE:HCL (1,2-13C2) and its Metabolites
Mass spectrometry (MS) is a cornerstone for the quantitative analysis of metabolites due to its high sensitivity and selectivity. nih.gov When coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), it becomes a powerful tool for analyzing complex biological mixtures. buchem.comphoenix-sci.com For L-ORNITHINE:HCL (1,2-¹³C₂), MS-based methods are crucial for tracking the ¹³C label as it is incorporated into various metabolic products.
High-Resolution Mass Spectrometry (HRMS) for Isotopologue Resolution
High-resolution mass spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, which is critical for distinguishing between isotopologues—molecules that differ only in their isotopic composition. This is particularly important in stable isotope tracer studies where multiple isotopologues of a metabolite may be present.
The ability to resolve these species is essential. For instance, distinguishing a metabolite containing one ¹³C atom from one containing a ¹⁵N atom requires high resolving power, as their mass difference is very small. Instruments like Orbitrap and Time-of-Flight (TOF) mass analyzers can achieve the necessary resolution, often exceeding 100,000, enabling the confident assignment of elemental formulas to detected ions. This high mass accuracy ensures that the ¹³C-labeled ornithine and its metabolites are correctly identified and differentiated from other closely related or isobaric compounds in a complex biological sample.
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis of ¹³C-Labeled Species
Tandem mass spectrometry (MS/MS) is an indispensable technique for structural elucidation and for determining the specific location of isotopic labels within a molecule. In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.
When analyzing L-ORNITHINE:HCL (1,2-¹³C₂), MS/MS can confirm the presence and position of the ¹³C labels. The fragmentation of the labeled ornithine will produce product ions with masses that are shifted by one or two mass units compared to the unlabeled compound, depending on which ¹³C atoms are retained in the fragment. This provides definitive evidence of the isotopic labeling. For example, a characteristic fragmentation of amines involves alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org Analyzing the mass shifts in these specific fragments allows researchers to map the metabolic transformations of the carbon backbone of ornithine.
Table 1: Illustrative MS/MS Fragmentation Data for L-Ornithine This table presents hypothetical but representative fragmentation data for unlabeled and ¹³C-labeled L-Ornithine to demonstrate the principles of MS/MS analysis. Actual fragmentation patterns can vary based on instrumentation and conditions.
| Compound | Precursor Ion (m/z) | Key Fragment Ion | Fragment Ion (m/z) | Interpretation |
|---|---|---|---|---|
| L-Ornithine (Unlabeled) | 133.10 | [M-H₂O]+ | 115.09 | Loss of a water molecule |
| L-Ornithine (Unlabeled) | 133.10 | [M-COOH]+ | 88.09 | Loss of the carboxyl group |
| L-ORNITHINE (1,2-¹³C₂) | 135.10 | [M-H₂O]+ | 117.09 | Mass shift of +2 Da indicates both ¹³C atoms are retained |
| L-ORNITHINE (1,2-¹³C₂) | 135.10 | [M-¹³COOH]+ | 89.09 | Loss of the labeled carboxyl group; mass shift of +1 Da in the fragment |
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving accurate and precise absolute quantification of molecules in complex samples. nih.govnist.gov The technique involves adding a known amount of an isotopically labeled version of the analyte—in this case, L-ORNITHINE:HCL (1,2-¹³C₂)—to the sample as an internal standard. otsuka.co.jpnih.gov
Because the labeled standard is chemically identical to the endogenous (unlabeled) analyte, it behaves identically during sample preparation, chromatography, and ionization. otsuka.co.jp Any sample loss or variation in instrument response will affect both the analyte and the standard equally. By measuring the ratio of the MS signal intensity of the endogenous analyte to the known amount of the added labeled standard, a highly accurate and precise concentration of the analyte can be determined. nist.govresearchgate.net This method effectively corrects for matrix effects and variations in extraction efficiency, making it a robust quantification strategy. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional ¹³C Enrichment Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the chemical structure and environment of atoms within a molecule. For isotopically labeled compounds, NMR is uniquely capable of determining the precise position of the labels, a task that is often challenging for mass spectrometry alone.
¹³C-NMR Chemical Shift Analysis of L-ORNITHINE:HCL (1,2-¹³C₂) and its Derivatives
¹³C-NMR spectroscopy directly observes the ¹³C nuclei. Each carbon atom in a molecule has a characteristic chemical shift (measured in parts per million, ppm) that is highly sensitive to its local electronic environment. The introduction of a ¹³C label at a specific position results in a strong signal at the corresponding chemical shift for that carbon.
For L-ORNITHINE:HCL (1,2-¹³C₂), the NMR spectrum would show significantly enhanced signals at the chemical shifts corresponding to the C1 (carboxyl) and C2 (alpha) carbons. By analyzing the ¹³C-NMR spectra of metabolites isolated from a biological system fed with this labeled ornithine, researchers can identify which metabolites have incorporated the ¹³C atoms and, crucially, at which specific positions within the metabolite's structure the labels reside. This provides unambiguous evidence of metabolic pathway activity.
Table 2: Typical ¹³C-NMR Chemical Shifts for L-Ornithine Chemical shifts are relative to a standard reference and can vary slightly based on solvent and pH. chemicalbook.comnih.govbmrb.io
| Carbon Position | Typical Chemical Shift (ppm) in D₂O | Expected Observation for L-ORNITHINE:HCL (1,2-¹³C₂) |
|---|---|---|
| C1 (Carboxyl) | ~175-180 | Strongly enhanced signal |
| C2 (Alpha-carbon) | ~55-60 | Strongly enhanced signal |
| C3 | ~28-32 | Natural abundance signal |
| C4 | ~24-28 | Natural abundance signal |
| C5 | ~40-45 | Natural abundance signal |
Application of Hyperpolarization Techniques in NMR for Enhanced Sensitivity
A major limitation of NMR, particularly ¹³C-NMR, is its inherently low sensitivity. panicnmr.com Hyperpolarization techniques, such as dissolution Dynamic Nuclear Polarization (d-DNP) and Signal Amplification By Reversible Exchange (SABRE), can overcome this limitation by dramatically increasing the polarization of ¹³C nuclei, leading to signal enhancements of 10,000-fold or more. nih.govresearchgate.netacs.orgnih.gov
This massive boost in sensitivity allows for the real-time tracking of metabolic processes in vivo and the detection of low-concentration metabolites that would otherwise be undetectable. acs.orgnih.gov By hyperpolarizing L-ORNITHINE:HCL (1,2-¹³C₂) before introducing it into a biological system, researchers can follow its conversion into various products in real-time with high temporal resolution. For example, a study using hyperpolarized [2-¹³C]dihydroxyacetone demonstrated a 1.7-fold sensitivity enhancement for detecting its metabolic product in vivo through the application of ¹H decoupling. nih.gov Similar principles applied to labeled ornithine could reveal dynamic fluxes through pathways like the urea (B33335) cycle or polyamine synthesis with unprecedented clarity.
Multidimensional NMR for Structural Elucidation and Metabolic Flux Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both structural elucidation and the dynamic study of metabolic pathways (metabolic flux analysis). The incorporation of stable isotopes like 13C is crucial, as the 13C nucleus is NMR-active, unlike the more abundant 12C isotope. ukisotope.com The use of 13C-labeled precursors enables researchers to trace the flow of carbon atoms through metabolic networks, providing a dynamic map of biochemical routes that cannot be obtained from concentration measurements alone. eurisotop.comotsuka.co.jp
In the context of metabolic flux mapping, L-ornithine labeled with 13C can be introduced into a biological system to track its conversion into other molecules. For instance, a study utilizing uniformly 13C-labeled L-ornithine HCl in rat models demonstrated the feasibility of quantifying spermine (B22157) biosynthesis rates using ex vivo 13C NMR. researchgate.net In this research, rats were injected with the labeled ornithine, and their prostates were later harvested and extracted. Subsequent 13C NMR analysis of the extracts allowed for the measurement of 13C enrichment in downstream metabolites, providing direct insight into the metabolic flux through that specific pathway. researchgate.net Multidimensional NMR techniques can further enhance these studies by resolving complex spectra and providing detailed information about the position of the 13C label within the metabolite, which is essential for deciphering complex metabolic transformations. ukisotope.com
Chromatographic Separation Techniques Coupled with Mass Spectrometry
The coupling of chromatographic separation techniques with mass spectrometry has become an indispensable tool in metabolomics for the analysis of amino acids and other metabolites. buchem.com This hyphenated approach combines the separation power of chromatography with the high sensitivity and specificity of mass spectrometry, enabling the detection and quantification of numerous compounds within a complex biological sample. buchem.com Stable isotope-labeled standards, including various labeled forms of L-ornithine, are essential for accurate quantification in these assays. otsuka.co.jpchemie-brunschwig.ch
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are widely used for the quantitative analysis of amino acids in biological fluids such as plasma, serum, urine, and cerebrospinal fluid. zivak.com These methods are central to clinical diagnostics for inborn errors of metabolism and for broader metabolic profiling studies. zivak.comgoogle.com
In a typical LC-MS/MS workflow for amino acid analysis, a known quantity of a stable isotope-labeled internal standard, such as L-Glutamine-1,2-13C2 or L-Ornithine-2,3,3,4,4,5,5-d7, is added to the biological sample. mdpi.com Following extraction and often derivatization, the sample is injected into the LC system. zivak.com The components are separated on a chromatography column before being ionized and detected by the mass spectrometer. The instrument monitors specific mass transitions for both the endogenous (unlabeled) analyte and the labeled internal standard, and the concentration of the analyte is determined by the ratio of their signal responses. google.comgoogle.com
Some methods utilize hydrophilic interaction liquid chromatography (HILIC) to achieve good retention and separation of polar compounds like amino acids without the need for derivatization, simplifying sample preparation. d-nb.infonih.gov
Table 1: Overview of LC-MS Methodologies for Amino Acid Analysis
| Parameter | Method 1: HILIC-MS/MS d-nb.info | Method 2: Dried Blood Spot Analysis mdpi.com |
| Technique | HILIC coupled with tandem mass-spectrometry | LC-MS/MS |
| Sample Type | Human Plasma | Dried Blood Spots |
| Internal Standards | Labeled amino acids, including 5,5-D2-ornithine:HCl | L-Arginine-13C, l-Glutamine-1,2-13C2, l-Ornithine-2,3,3,4,4,5,5-d7 |
| Derivatization | Not required | Not required |
| Key Advantage | Rapid (18 min run time), no derivatization needed | Suitable for remote sample collection and long-term monitoring |
| Separation Column | Acquity BEH Amide column (2.1×100 mm, 1.7 μm) | Information not specified |
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS)
Ultra-high performance liquid chromatography (UPLC) utilizes columns with smaller particle sizes (<2 μm) to achieve faster separations and higher resolution compared to conventional HPLC. d-nb.info When coupled with a quadrupole time-of-flight (QToF) mass spectrometer, the resulting UPLC-QToF-MS system offers high mass accuracy and sensitivity, making it ideal for both targeted quantitative studies and untargeted metabolomics. buchem.comgoogle.com
This technology has been applied to develop platforms for simultaneous exploratory and quantitative metabolic profiling of amino acids and other compounds. otsuka.co.jp For qualitative metabolite profiling, samples can be separated by reversed-phase chromatography and analyzed with a QToF mass spectrometer. google.com The high-resolution data generated allows for the identification of unknown compounds based on their accurate mass. For quantitative analysis, stable isotope-labeled internal standards are used to ensure accuracy. google.com
Table 2: UPLC-MS/MS Instrumental Parameters for Amine Analysis acs.org
| Parameter | Setting |
| Chromatography System | Acquity UPLC |
| Mass Spectrometer | Xevo TQ-S tandem quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion |
| Separation Column | HSS T3 2.1 × 150 mm, 1.8 μm |
| Mobile Phase A | 0.1% formic acid in water (v/v) |
| Mobile Phase B | 0.1% formic acid in acetonitrile (B52724) (v/v) |
| Analysis Time | 7.5 minutes |
| Source Temperature | 150 °C |
| Desolvation Temperature | 600 °C |
Sample Preparation and Derivatization Strategies for L-ORNITHINE:HCL (1,2-13C2) Analysis
Effective sample preparation is critical for reliable and reproducible analysis of amino acids like L-ornithine from complex biological matrices. The primary goal is to remove interfering substances, such as proteins, and to concentrate the analytes of interest. d-nb.infoacs.org
A common first step for plasma or serum samples is protein precipitation. acs.org This is typically achieved by adding a cold organic solvent, such as isopropanol (B130326) (often with 1% formic acid) or methanol (B129727), to the sample. zivak.comacs.org After vortexing and incubation (e.g., at -20°C), the mixture is centrifuged at high speed to pellet the precipitated proteins. nih.govacs.org The resulting supernatant, which contains the amino acids, is then transferred for analysis or further processing. d-nb.infonih.gov For dried blood spots, a punch from the card is extracted directly with a solvent like methanol containing the internal standards. mdpi.com
Derivatization is a chemical modification process often employed to improve the chromatographic and mass spectrometric properties of amino acids. nih.gov While some modern methods, particularly those using HILIC, can analyze underivatized amino acids, derivatization is still common. mdpi.comd-nb.info One widely used reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag), which reacts with primary and secondary amines to form stable derivatives that show excellent reversed-phase chromatographic behavior and ionization efficiency in the mass spectrometer. acs.org This strategy allows for robust separation and sensitive detection of dozens of amino compounds in a single run. acs.org
Table 3: Comparison of Sample Preparation Strategies for Amino Acid Analysis
| Strategy | Protein Precipitation acs.org | Dried Blood Spot Extraction mdpi.com | HILIC-Specific Prep d-nb.infonih.gov |
| Objective | Remove proteins from plasma/serum | Extract analytes from dried matrix | Prepare plasma for derivatization-free analysis |
| Key Steps | Add 10 µL plasma to 5 µL internal standard; add 40 µL cold isopropanol with 1% formic acid; incubate at -20°C; centrifuge at 13,000g. | Place blood spot punch in methanol with internal standards; vortex; centrifuge. | Mix 40 µL plasma with 40 µL internal standard; add 280 µL acetonitrile-based solvent; vortex; centrifuge at 17,000g. |
| Subsequent Step | Derivatization of supernatant | Direct injection of supernatant | Direct injection of supernatant |
| Advantage | Effective protein removal for clean extracts | Simple, suitable for stable remote samples | Avoids derivatization, reducing sample handling time and variability |
Applications of L Ornithine:hcl 1,2 13c2 in Elucidating Metabolic Pathways
Tracing Carbon Flow Through the Urea (B33335) Cycle in Research Models
The urea cycle, also known as the ornithine cycle, is a vital metabolic pathway that converts toxic ammonia (B1221849) into urea for excretion. news-medical.netwikipedia.orgbiocrates.com L-ornithine is a central intermediate in this cycle. medchemexpress.comchemsrc.comdrugbank.com By introducing L-ORNITHINE:HCL (1,2-13C2) into research models, scientists can follow the fate of the labeled carbon atoms as they move through the cycle's successive reactions.
Investigation of Ornithine Transcarbamylase (OTC) Activity and Carbon Incorporation
Ornithine Transcarbamylase (OTC) is a key mitochondrial enzyme that catalyzes the reaction between ornithine and carbamoyl (B1232498) phosphate (B84403) to form citrulline. wikipedia.orgnih.govebi.ac.uk The use of L-ORNITHINE:HCL (1,2-13C2) allows for direct measurement of OTC activity by monitoring the incorporation of the ¹³C label into citrulline. nih.govdavid-bender.co.uk This technique is instrumental in studying the enzyme kinetics and the impact of various physiological and pathological conditions on its function. Research has shown that OTC is primarily expressed in the liver and intestine, where it plays a crucial role in ammonia detoxification and amino acid homeostasis, respectively. nih.gov
Dynamics of Urea and Citrulline Formation from ¹³C-Labeled Ornithine
Following the administration of L-ORNITHINE:HCL (1,2-13C2), the labeled carbon atoms can be traced through the subsequent steps of the urea cycle. The ¹³C-labeled citrulline formed by OTC is transported to the cytosol, where it is converted to argininosuccinate (B1211890), then to arginine, and finally, arginine is cleaved to produce urea and regenerate ornithine. news-medical.netwikipedia.org By analyzing the isotopic enrichment in urea and citrulline over time, researchers can quantify the flux through the urea cycle and understand the dynamics of nitrogen waste disposal. david-bender.co.ukucl.ac.uk Studies have utilized this approach to investigate how different precursors and metabolic states influence the rate of urea and citrulline synthesis. nih.gov
Understanding Polyamine Biosynthesis Pathways Utilizing L-ORNITHINE:HCL (1,2-13C2)
Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are small, positively charged molecules essential for cell growth, proliferation, and differentiation. aging-us.comresearchgate.netfrontiersin.org L-ornithine is the direct precursor for the synthesis of these crucial compounds. biocrates.comdrugbank.com L-ORNITHINE:HCL (1,2-13C2) is an invaluable tool for tracing the carbon backbone of ornithine as it is channeled into the polyamine biosynthetic pathway. nih.gov
Flux of L-ORNITHINE:HCL (1,2-13C2) into Putrescine via Ornithine Decarboxylase (ODC)
The first and rate-limiting step in polyamine synthesis is the decarboxylation of ornithine to form putrescine, a reaction catalyzed by the enzyme Ornithine Decarboxylase (ODC). embopress.orgnih.govnih.govuniprot.org By supplying L-ORNITHINE:HCL (1,2-13C2) to cells or organisms, researchers can directly measure the flux of ornithine into putrescine by detecting the ¹³C label in the resulting putrescine molecules. nih.govhimedialabs.com This allows for the quantification of ODC activity in vivo and in vitro and provides insights into how this enzyme is regulated under various conditions. biocrates.comnih.gov
Subsequent Conversion to Spermidine and Spermine
Once ¹³C-labeled putrescine is formed, it serves as a substrate for the synthesis of the higher polyamines, spermidine and spermine. mdpi.comresearchgate.netmdpi.com Spermidine synthase and spermine synthase sequentially add aminopropyl groups (derived from S-adenosylmethionine) to putrescine to form spermidine and then spermine. researchgate.netfrontiersin.orgrsc.org By tracking the ¹³C label from L-ORNITHINE:HCL (1,2-13C2), the flow of carbon through the entire polyamine pathway can be monitored. researchgate.net This has been instrumental in understanding the regulation of polyamine levels, which are critical for normal cellular function and are often dysregulated in diseases like cancer. aging-us.comfrontiersin.org
| Parameter | Description | Research Application |
| ¹³C Enrichment in Citrulline | The percentage of citrulline molecules that contain the ¹³C label derived from L-ORNITHINE:HCL (1,2-13C2). | Measures the activity of Ornithine Transcarbamylase (OTC) and the rate of the initial steps of the urea cycle. |
| ¹³C Enrichment in Urea | The percentage of urea molecules that contain the ¹³C label. | Quantifies the overall flux through the urea cycle and the rate of nitrogen disposal. |
| ¹³C Enrichment in Putrescine | The percentage of putrescine molecules that contain the ¹³C label. | Determines the flux of ornithine into the polyamine biosynthesis pathway via Ornithine Decarboxylase (ODC). |
| ¹³C Enrichment in Spermidine and Spermine | The percentage of spermidine and spermine molecules containing the ¹³C label. | Elucidates the downstream conversion rates in the polyamine pathway. |
Table 1: Key Parameters Measured Using L-ORNITHINE:HCL (1,2-13C2) in Metabolic Research. This interactive table summarizes the primary measurements obtained from tracer studies with L-ORNITHINE:HCL (1,2-13C2) and their significance in understanding metabolic pathways.
Interconversion and Catabolism of ¹³C-Labeled Polyamines
The polyamines—putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation. researchgate.net L-ornithine is the direct precursor for the de novo synthesis of these critical compounds. nih.govreactome.org The use of L-ORNITHINE:HCL (1,2-¹³C₂) enables researchers to trace the flow of the ¹³C-labeled carbon backbone from ornithine into the polyamine pool and follow their subsequent interconversion and catabolism.
The metabolic journey begins with the decarboxylation of L-ornithine by the enzyme ornithine decarboxylase (ODC), the rate-limiting step in polyamine biosynthesis, to produce putrescine. researchgate.netbiorxiv.org When using L-ORNITHINE:HCL (1,2-¹³C₂), the ¹³C label from the first carbon is lost as ¹³CO₂, while the second carbon's label is retained in the resulting putrescine molecule. This ¹³C-labeled putrescine then serves as the foundation for the synthesis of higher polyamines. Spermidine synthase and spermine synthase sequentially add aminopropyl groups (derived from S-adenosylmethionine) to putrescine to form spermidine and then spermine, respectively, with the ¹³C label being conserved throughout this anabolic process. nih.gov
The polyamine metabolic cycle is not unidirectional. A catabolic pathway, often referred to as the interconversion pathway, converts spermine and spermidine back to putrescine. nih.gov This process is initiated by the enzyme spermidine/spermine N¹-acetyltransferase (SSAT), which acetylates spermine and spermidine. researchgate.net The resulting acetylated polyamines are then oxidized by N¹-acetylpolyamine oxidase (PAO), yielding putrescine and spermidine, respectively. researchgate.net By tracing the ¹³C label from L-ORNITHINE:HCL (1,2-¹³C₂), researchers can quantify the rates of both synthesis and catabolism within the polyamine interconversion cycle, providing a dynamic view of polyamine homeostasis. nih.gov
Table 1: Key Enzymes and Products in ¹³C-Labeled Polyamine Metabolism from L-ORNITHINE:HCL (1,2-¹³C₂)
| Starting Metabolite | Enzyme | Product | ¹³C Labeling Status |
|---|---|---|---|
| L-Ornithine (1,2-¹³C₂) | Ornithine Decarboxylase (ODC) | Putrescine | Labeled on one carbon (original C2) |
| Putrescine (¹³C-labeled) | Spermidine Synthase (SpdS) | Spermidine | ¹³C label retained |
| Spermidine (¹³C-labeled) | Spermine Synthase (SpmS) | Spermine | ¹³C label retained |
| Spermine (¹³C-labeled) | Spermidine/Spermine N¹-acetyltransferase (SSAT) | N¹-acetylspermine | ¹³C label retained |
| N¹-acetylspermine (¹³C-labeled) | N¹-acetylpolyamine oxidase (PAO) | Spermidine | ¹³C label retained |
| Spermidine (¹³C-labeled) | Spermidine/Spermine N¹-acetyltransferase (SSAT) | N¹-acetylspermidine | ¹³C label retained |
| N¹-acetylspermidine (¹³C-labeled) | N¹-acetylpolyamine oxidase (PAO) | Putrescine | ¹³C label retained |
Insights into Amino Acid Interconversion and Related Anabolic/Catabolic Processes
L-ornithine is a non-proteinogenic amino acid that sits (B43327) at a critical junction of amino acid metabolism, connecting to the urea cycle as well as the biosynthetic pathways for proline, glutamate (B1630785), and arginine.
Ornithine can be converted into proline and glutamate through a common intermediate, pyrroline-5-carboxylate (P5C). plos.orgsemanticscholar.org The enzyme ornithine aminotransferase (OAT) catalyzes the transfer of the δ-amino group from ornithine to α-ketoglutarate, producing glutamate-γ-semialdehyde (GSA), which is in spontaneous equilibrium with its cyclic form, P5C. semanticscholar.orgjianhaidulab.com P5C can then be reduced to proline by P5C reductase (PYCR) or oxidized to glutamate by P5C dehydrogenase. plos.orgmendeley.com
By administering L-ORNITHINE:HCL (1,2-¹³C₂), the ¹³C labels are incorporated into the GSA/P5C pool. Consequently, both proline and glutamate synthesized through this pathway will carry the ¹³C signature. This allows for the precise quantification of the flux from ornithine to these two amino acids. Such studies have been instrumental in understanding the metabolic reprogramming in various cell types, including cancer cells, which may rely on the ornithine-to-proline pathway to support their proliferation. plos.orgmendeley.com The distinct labeling patterns generated from L-ORNITHINE:HCL (1,2-¹³C₂) compared to other tracers, like ¹³C-glucose or ¹³C-glutamine, help to delineate the specific contributions of each precursor to the proline and glutamate pools.
Table 2: Tracing ¹³C from L-ORNITHINE:HCL (1,2-¹³C₂) into Proline and Glutamate
| Precursor | Key Intermediate | Product | Enzymatic Pathway | ¹³C-Label Incorporation |
|---|---|---|---|---|
| L-Ornithine (1,2-¹³C₂) | Glutamate-γ-semialdehyde / P5C | Proline | Ornithine Aminotransferase (OAT), P5C Reductase (PYCR) | The ¹³C label from C2 of ornithine is incorporated into the proline ring. |
| L-Ornithine (1,2-¹³C₂) | Glutamate-γ-semialdehyde / P5C | Glutamate | Ornithine Aminotransferase (OAT), P5C Dehydrogenase | The ¹³C label from C2 of ornithine is incorporated into the glutamate backbone. |
L-ornithine is a central component of the urea cycle, where it is converted to L-citrulline and subsequently to L-arginine. This pathway is crucial for the detoxification of ammonia. The regeneration of arginine from ornithine can be effectively studied using ¹³C-labeled ornithine tracers. nih.gov In this cycle, ornithine transcarbamylase (OTC) combines ornithine with carbamoyl phosphate to form citrulline. nih.gov Argininosuccinate synthetase (ASS1) and argininosuccinate lyase (ASL) then convert citrulline into arginine.
When L-ORNITHINE:HCL (1,2-¹³C₂) is used as a tracer, the ¹³C atoms are carried from ornithine into the citrulline and arginine molecules. This enables researchers to measure the rate of de novo arginine synthesis from ornithine. nih.gov These studies are particularly relevant in pathological conditions like severe burn injuries, where arginine metabolism is significantly altered and it becomes a conditionally indispensable amino acid. nih.gov Isotope tracing has shown that despite an increased turnover of arginine in such conditions, its regeneration from ornithine and other precursors is often insufficient, highlighting the metabolic stress on this pathway. nih.gov
Table 3: Research Findings on Arginine Regeneration Using Labeled Ornithine
| Study Context | Tracer Used | Key Finding | Reference |
|---|---|---|---|
| Severe Burn Injury | [5-¹³C]ornithine | Burn injury significantly increased the conversion of arginine to ornithine and subsequent ornithine oxidation. | nih.gov |
| Enteral Nutrition | nih.govnih.govD₂-ornithine | Dietary arginine is a preferred precursor for citrulline synthesis, for which ornithine is a necessary intermediate. | nih.gov |
| Trypanosome Metabolism | U-¹³C Arginine | Labeled arginine was converted to ¹³C-ornithine, demonstrating arginase activity and the link between these amino acids. | portlandpress.com |
Metabolic Flux Analysis (MFA) Using L-ORNITHINE:HCL (1,2-¹³C₂) as a Tracer
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. osti.gov It relies on the use of stable isotope tracers to follow the path of atoms through metabolic networks.
L-ORNITHINE:HCL (1,2-¹³C₂) is an ideal tracer for MFA studies focused on amino acid and polyamine metabolism. osti.gov When cells are cultured in a medium containing this labeled compound, the ¹³C atoms from ornithine are incorporated into a variety of downstream metabolites. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can deduce the activity of specific pathways. osti.govfrontiersin.org
For example, the pattern of ¹³C enrichment in proline, glutamate, and polyamines directly reflects the flux of ornithine into these respective pathways. nih.gov Computational models are then used to fit the experimentally measured isotopomer data to a stoichiometric model of the cell's metabolic network, allowing for the calculation of absolute flux values for dozens of reactions simultaneously. osti.govrsc.org This quantitative approach provides a detailed snapshot of cellular physiology, revealing how metabolic pathways are regulated in response to genetic or environmental changes. osti.gov
Table 4: Example of Flux Determination Using ¹³C Labeling Patterns
| Metabolite Measured | Observed Labeling Pattern from L-ORNITHINE (1,2-¹³C₂) | Metabolic Pathway Implicated | Inference |
|---|---|---|---|
| Putrescine | High abundance of M+1 isotopologue | Polyamine Biosynthesis | High flux through ornithine decarboxylase (ODC). |
| Proline | High abundance of M+1 isotopologue | Proline Biosynthesis from Ornithine | High flux through ornithine aminotransferase (OAT) and PYCR. |
| Arginine | High abundance of M+2 isotopologue | Urea Cycle / Arginine Regeneration | High flux through ornithine transcarbamylase (OTC) and subsequent enzymes. |
| Glutamate | Low abundance of M+1 isotopologue | Glutamate Biosynthesis from Ornithine | Low flux from ornithine to glutamate via P5C dehydrogenase. |
Stable Isotope Resolved Metabolomics (SIRM) is an advanced metabolomics approach that combines the use of stable isotope tracers with high-resolution analytical platforms like NMR and MS to comprehensively map metabolic networks. nih.govuky.edu SIRM enables the tracing of metabolic transformations of a source molecule, such as L-ORNITHINE:HCL (1,2-¹³C₂), over time, providing detailed pathway tracing and flux analysis. nih.gov
In a typical SIRM experiment, cells or tissues are incubated with the ¹³C-labeled ornithine. nih.gov At various time points, metabolites are extracted and analyzed to determine their ¹³C enrichment and the specific positions of the labels (isotopomers). This provides a dynamic and highly detailed view of how ornithine is utilized by the cell. uky.edu For instance, SIRM can distinguish between proline synthesized from ornithine versus proline synthesized from glutamine by analyzing the unique isotopomer signatures produced by each precursor. This level of detail is crucial for understanding complex metabolic systems where multiple pathways converge on a single metabolite. uky.eduplos.org The integration of SIRM with other "omics" data provides a systems-level understanding of cellular function in health and disease. eurisotop.com
Table 5: Illustrative SIRM Data for Metabolites Derived from L-ORNITHINE:HCL (1,2-¹³C₂)
| Metabolite | Mass Isotopologue | Relative Abundance (%) | Interpretation |
|---|---|---|---|
| Ornithine | M+0 | 5 | Unlabeled pool |
| M+2 | 95 | Labeled tracer pool | |
| Putrescine | M+0 | 40 | Synthesized from unlabeled ornithine |
| M+1 | 60 | Synthesized from labeled ornithine (loss of one ¹³C as CO₂) | |
| Proline | M+0 | 75 | Synthesized from other sources (e.g., glutamine) or unlabeled ornithine |
| M+1 | 25 | Synthesized from labeled ornithine | |
| Citrulline | M+0 | 50 | Synthesized from unlabeled ornithine |
| M+2 | 50 | Synthesized from labeled ornithine |
Biochemical and Enzymatic Mechanisms Involving L Ornithine:hcl 1,2 13c2 As a Substrate
Arginase-Mediated Production of Ornithine
Arginase is a manganese-dependent enzyme that catalyzes the hydrolysis of L-arginine into L-ornithine and urea (B33335). ebi.ac.uknih.govnih.gov This reaction is the final step of the urea cycle in ureotelic organisms. ebi.ac.uknih.gov There are two main isoforms of arginase: Arginase 1 (Arg1), which is primarily found in the cytosol of liver cells and is integral to the urea cycle, and Arginase 2 (Arg2), a mitochondrial enzyme present in extrahepatic tissues that regulates L-ornithine biosynthesis for other metabolic purposes. nih.gov
The use of isotopically labeled arginine, such as hyperpolarized [6-¹³C,¹⁵N₃]-arginine, allows for the real-time in vivo monitoring of arginase activity. nih.gov When this labeled arginine is hydrolyzed by arginase, it produces [¹³C,¹⁵N₂]-urea, which can be unambiguously detected using ¹³C Nuclear Magnetic Resonance (NMR). nih.gov This technique has demonstrated that arginine is rapidly converted to urea in the liver. nih.gov
The L-ornithine produced by arginase can be further metabolized by other enzymes. Ornithine decarboxylase can convert it into polyamines, which are crucial for cell growth and proliferation, while ornithine aminotransferase can transform it into L-proline, essential for collagen formation. nih.gov
Ornithine Transcarbamylase (OTC) Catalysis and its Significance
Ornithine transcarbamylase (OTC) is a key enzyme in the urea cycle that catalyzes the formation of L-citrulline from L-ornithine and carbamoyl (B1232498) phosphate (B84403). ebi.ac.uknih.govnih.gov In mammals, OTC is predominantly expressed in the liver, as part of the urea cycle, and in the intestine, where it synthesizes citrulline for export, playing a vital role in amino acid homeostasis. nih.govnih.gov
The catalytic mechanism of OTC involves the nucleophilic attack of the δ-amino group of L-ornithine on the carbonyl carbon of carbamoyl phosphate. This forms a tetrahedral intermediate which then collapses, eliminating a phosphate group to produce L-citrulline. ebi.ac.uk
Stable isotope tracers are employed in the diagnosis and study of OTC deficiency, the most common inherited urea cycle disorder. aap.orgmedlink.com In vivo assays using stable isotopes of nitrogen (¹⁵N) or carbon (¹³C) can measure the residual capacity for urea synthesis. medlink.comnih.gov These methods can help differentiate between various subgroups of urea cycle disorder patients and are useful for monitoring new therapies. medlink.com For instance, studies using ¹⁵N-labeled compounds have been able to distinguish between symptomatic and asymptomatic carriers of OTC deficiency. nih.govresearchgate.net
Ornithine Decarboxylase (ODC) Activity and Regulation
Ornithine decarboxylase (ODC) is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines (putrescine, spermidine (B129725), and spermine) by converting ornithine to putrescine. frontiersin.orgresearchgate.netwikipedia.org Polyamines are essential for cell proliferation and growth. nih.govfrontiersin.org
The activity of ODC is tightly regulated and its expression can be transiently increased by growth factors. nih.gov Constitutive activation of ODC is often observed during cell transformation induced by various factors, and the ODC gene is considered a proto-oncogene. nih.gov
The measurement of ODC activity is commonly performed using radiolabeled ornithine, specifically [1-¹⁴C]-L-ornithine. frontiersin.orgfrontiersin.org The assay measures the release of ¹⁴CO₂ during the decarboxylation reaction. frontiersin.orgfrontiersin.org Other methods to monitor ODC activity include using α-[5-¹⁴C]Difluoromethylornithine (DFMO), an irreversible inhibitor that covalently binds to the enzyme. frontiersin.org
Ornithine Aminotransferase (OAT) and its Role in Glutamate (B1630785) Semialdehyde Formation
Ornithine aminotransferase (OAT) is a mitochondrial enzyme that catalyzes the reversible transfer of the δ-amino group from L-ornithine to α-ketoglutarate, yielding L-glutamate-γ-semialdehyde and L-glutamate. nih.govnih.govebi.ac.uk This reaction is crucial for controlling ornithine levels in tissues. rcsb.org
The reaction equilibrium favors the degradation of ornithine. nih.gov OAT operates through a "ping-pong" mechanism, typical for PLP-dependent transaminases. nih.gov In the first half-reaction, ornithine forms an external aldimine with PLP, which is then converted to a pyridoxamine (B1203002) phosphate (PMP) intermediate, releasing glutamate semialdehyde. nih.gov
Deficiency in OAT leads to a rare inherited disease called gyrate atrophy, characterized by elevated levels of ornithine in the plasma and intraocularly, which affects the central and peripheral nervous systems. nih.govnih.govebi.ac.uk
| Enzyme | Substrate(s) | Product(s) | Cofactor | Location | Function |
| Arginase | L-arginine, Water | L-ornithine, Urea | Manganese | Cytosol (Arg1), Mitochondria (Arg2) | Urea cycle, Ornithine biosynthesis ebi.ac.uknih.govnih.gov |
| Ornithine Transcarbamylase (OTC) | L-ornithine, Carbamoyl phosphate | L-citrulline, Phosphate | None | Mitochondrial Matrix | Urea cycle, Citrulline synthesis ebi.ac.uknih.govnih.gov |
| Ornithine Decarboxylase (ODC) | L-ornithine | Putrescine, CO₂ | Pyridoxal 5'-phosphate (PLP) | Cytosol | Polyamine biosynthesis frontiersin.orgresearchgate.netwikipedia.org |
| Ornithine Aminotransferase (OAT) | L-ornithine, α-ketoglutarate | L-glutamate-γ-semialdehyde, L-glutamate | Pyridoxal 5'-phosphate (PLP) | Mitochondrial Matrix | Ornithine catabolism, Glutamate synthesis nih.govnih.gov |
Other Enzymatic Transformations of L-ORNITHINE:HCL (1,2-13C2)
Beyond its central role in the urea cycle and as a precursor for polyamines and proline, L-ornithine is involved in other metabolic pathways. For example, in plants, L-ornithine can be an alternative substrate for mitochondrial energy metabolism via pyrroline-5-carboxylate and glutamate. slu.se
Research Applications of L Ornithine:hcl 1,2 13c2 in Diverse Biological Systems
In Vitro Cellular Metabolism Studies with L-ORNITHINE:HCL (1,2-13C2)
The use of ¹³C-labeled ornithine in in vitro studies is fundamental to understanding its role as a metabolic precursor and intermediate in isolated cellular environments. isotope.commedchemexpress.com
Cell Culture Models for Metabolic Pathway Investigation
L-ornithine and its labeled counterparts are frequently used as supplements in various cell culture media to study metabolic activities in a controlled setting. sigmaaldrich.com Different cell lines are employed depending on the specific pathway of interest. For instance, Chinese Hamster Ovary (CHO) cells are a common model in biotherapeutics and toxicology research where ornithine metabolism might be studied. sigmaaldrich.com
In the context of cancer research, cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HeLa are used in stable isotope-resolved metabolomics (SIRM) to probe reprogrammed metabolic networks. eurisotop.comnih.gov Researchers use custom-designed media containing ¹³C-labeled nutrients, including amino acids, to trace their conversion into a wide array of cellular metabolites. nih.gov Furthermore, primary human hepatocytes cultured ex vivo are a critical model for studying liver-specific functions like the urea (B33335) cycle and nitrogen disposal, where ornithine is a central molecule. nih.govdiva-portal.org For neuroscience research, poly-L-ornithine is often used as a coating for cultureware to enhance the attachment of neuronal cells. sigmaaldrich.com
| Cell Model | Area of Investigation | Significance of L-Ornithine |
|---|---|---|
| Primary Human Hepatocytes | Urea Cycle, Nitrogen Metabolism, Drug Metabolism | Central intermediate in the urea cycle for nitrogen disposal. nih.gov |
| Cancer Cell Lines (HCT116, MCF7) | Cancer Metabolism, Metabolic Reprogramming | Precursor for polyamines, which are crucial for cell proliferation. eurisotop.comnih.gov |
| Chinese Hamster Ovary (CHO) Cells | Biotherapeutic Production, Toxicology | Used as a media supplement in cell growth and production studies. sigmaaldrich.com |
| Macrophages | Immunometabolism, Nitric Oxide Synthesis | Metabolite of arginine, influencing immune response pathways. nih.gov |
| Neuronal Cell Lines | Neuroscience, Cell Adhesion | Poly-L-ornithine is used as a substrate coating to promote cell attachment. sigmaaldrich.com |
Analysis of L-ORNITHINE:HCL (1,2-13C2) Incorporation and Product Formation in Cultured Cells
The key advantage of using L-ORNITHINE:HCL (1,2-13C2) is the ability to track the ¹³C atoms as they are incorporated into downstream metabolites. This is primarily achieved through the analytical techniques of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. eurisotop.com These methods can distinguish between molecules containing the heavy ¹³C isotope and the naturally abundant ¹²C, allowing for precise quantification of metabolic fluxes. eurisotop.com
In a typical experiment, cultured cells are grown in a medium where standard ornithine is replaced with L-ORNITHINE:HCL (1,2-13C2). After a set period, cell lysates and the surrounding medium are collected and analyzed. nih.gov
Key research findings from such analyses include:
Urea Cycle Flux: In cultured human liver tissue, ¹³C tracing has been used to observe urea cycle activity, evidenced by the formation of ¹³C-labeled citrulline from labeled ornithine. nih.gov This provides quantitative data on the liver's capacity to process nitrogen.
Polyamine Synthesis: As ornithine is the direct precursor to putrescine via the enzyme ornithine decarboxylase (ODC), the appearance of ¹³C-labeled putrescine, spermidine (B129725), and spermine (B22157) provides a direct measure of the rate of polyamine synthesis, a pathway often upregulated in proliferating cancer cells. drugbank.comaging-us.com
Amino Acid Interconversion: The metabolic fate of ornithine can be traced into other amino acids like proline and glutamate (B1630785). sigmaaldrich.com Tracking the ¹³C label reveals the activity of these interconversion pathways.
Immune Cell Metabolism: In murine macrophages, the metabolism of labeled L-citrulline to L-arginine and subsequently to L-ornithine was traced using LC-MS/MS. nih.gov This helped define how the source of arginine (imported vs. synthesized) impacts nitric oxide (NO) production and arginase activity, which are critical for anti-mycobacterial responses. nih.gov
The analysis of mass isotopomer distributions (MIDs) of these metabolites provides a detailed picture of how much of a given product is derived from the labeled ornithine tracer versus other sources. nih.gov
Microbial Metabolic Pathway Investigations Using L-ORNITHINE:HCL (1,2-13C2)
Microorganisms serve as powerful models for studying fundamental metabolic pathways, and many are used for the industrial production of amino acids through fermentation. researchgate.net
Polyamine Synthesis Pathways in Bacteria
Polyamines are vital for bacterial growth, survival, and proliferation. aging-us.comscientificarchives.com The primary pathway for polyamine synthesis in bacteria begins with the decarboxylation of L-ornithine to produce putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). scientificarchives.com Putrescine is then converted to spermidine and spermine. scientificarchives.com Some bacteria possess an alternative route involving arginine decarboxylase (ADC). scientificarchives.com
Isotope tracing with L-ORNITHINE:HCL (1,2-13C2) allows researchers to quantify the flux through the ODC-dependent pathway specifically. Model organisms like Escherichia coli and Corynebacterium glutamicum are often used in these studies. researchgate.net In fact, significant metabolic engineering efforts in C. glutamicum focus on optimizing the production of L-ornithine by modifying genes related to its synthesis and consumption, such as deleting the gene for ornithine carbamoyltransferase (argF) to prevent its conversion in the urea cycle and thereby increase the yield. researchgate.netresearchgate.net
| Enzyme | Reaction Catalyzed | Role in Microbial Metabolism |
|---|---|---|
| Ornithine Decarboxylase (ODC) | L-ornithine → Putrescine + CO₂ | Key enzyme in the primary pathway for polyamine synthesis. scientificarchives.com |
| Arginine Decarboxylase (ADC) | L-arginine → Agmatine + CO₂ | Alternate pathway for polyamine synthesis in some bacteria. scientificarchives.com |
| Ornithine Carbamoyltransferase (OCT) | L-ornithine + Carbamoyl (B1232498) phosphate (B84403) → Citrulline | Part of the arginine biosynthesis pathway (and urea cycle); a target for deletion in engineered strains to boost ornithine production. researchgate.netresearchgate.net |
| Ornithine Acetyltransferase (OAT) | N-acetylglutamate-semialdehyde + Glutamate ⇌ N-acetylornithine + 2-oxoglutarate | Involved in arginine biosynthesis from glutamate in some microorganisms. researchgate.net |
Nitrogen Cycling and Amino Acid Metabolism in Microorganisms
L-ornithine is a critical node in microbial nitrogen metabolism. It is an intermediate in the biosynthesis of arginine and serves as a link between the metabolism of glutamate and proline. scbt.comresearchgate.net In organisms like C. glutamicum, the entire pathway from glutamate to arginine, which includes ornithine, is a subject of intense study to improve the microbial fermentation-based production of these amino acids. researchgate.net Using ¹³C-labeled ornithine helps to unravel the complex regulatory networks and quantify the flow of carbon and nitrogen through these interconnected pathways, providing a clearer picture of how microorganisms manage their nitrogen resources. researchgate.net
Plant Polyamine Metabolism and Stress Response Research with L-ORNITHINE:HCL (1,2-13C2)
In plants, polyamines are essential molecules involved in a wide array of processes, from growth and development to responses to environmental stress. frontiersin.orgmdpi.com
Unlike animals, plants have two distinct pathways for producing putrescine, the precursor to higher polyamines like spermidine and spermine. frontiersin.org One pathway uses L-ornithine as a substrate for ornithine decarboxylase (ODC), while the other uses L-arginine via arginine decarboxylase (ADC). frontiersin.org The presence of both pathways suggests complex regulation tailored to different tissues, developmental stages, and environmental conditions.
The use of L-ORNITHINE:HCL (1,2-13C2) allows researchers to specifically investigate the contribution of the ODC-mediated pathway to the total polyamine pool under various conditions. Research in model plants like Arabidopsis thaliana has shown that ornithine itself is a key regulatory molecule. nih.gov Even at low concentrations, ornithine levels can influence not only polyamine biosynthesis but also the related metabolic pathways leading to arginine and proline. nih.gov
Furthermore, polyamines are well-known for their role in mediating plant responses to abiotic stress, such as drought, salinity, and extreme temperatures. frontiersin.orgfrontiersin.org Accumulation of polyamines is a common stress response, and these molecules are thought to protect cells by stabilizing membranes and scavenging reactive oxygen species. frontiersin.org Isotope tracing studies can help elucidate how stresses alter the flux through the ornithine-dependent polyamine synthesis pathway, providing insights into the mechanisms of plant stress tolerance. nih.gov
| Polyamine | Function in Plant Stress Response |
|---|---|
| Putrescine | Direct product of ornithine decarboxylation; accumulates under various stresses like potassium deficiency. frontiersin.orgnih.gov |
| Spermidine | Involved in stabilizing membranes, regulating ion channels, and acting as an antioxidant. frontiersin.org |
| Spermine | Associated with enhanced tolerance to multiple abiotic stresses by protecting macromolecules and modulating gene expression. frontiersin.org |
Future Directions and Methodological Advancements in L Ornithine:hcl 1,2 13c2 Research
Integration of L-ORNITHINE:HCL (1,2-13C2) Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics)
The integration of data from L-ORNITHINE:HCL (1,2-13C2) tracing studies with other "omics" disciplines, such as proteomics and transcriptomics, offers a more holistic view of cellular regulation. While metabolomics, powered by isotopic tracers, reveals the activities of metabolic pathways, proteomics and transcriptomics provide insights into the expression levels of enzymes and regulatory proteins that control these fluxes. eurisotop.com
By combining these datasets, researchers can build more comprehensive models of metabolic networks. For instance, observing an increased flux through an ornithine-dependent pathway, as traced by L-ORNITHINE:HCL (1,2-13C2), can be correlated with the upregulation of specific enzymes identified through proteomic analysis. This multi-faceted approach allows for a more robust understanding of how metabolic states are established and maintained in response to various stimuli or in disease.
A key advantage of using isotopic tracers like L-ORNITHINE:HCL (1,2-13C2) is the ability to distinguish between changes in metabolite pool sizes and the actual rates of metabolic reactions (fluxes). eurisotop.com This is a critical distinction that cannot be made with metabolomics alone. When integrated with transcriptomic data, which shows the genetic blueprint for the expressed proteins, a powerful, multi-layered understanding of metabolic regulation emerges.
Development of Novel Isotopic Tracer Technologies and Analytical Platforms
Recent advancements in analytical technologies, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR), have significantly enhanced the capabilities of metabolic research using isotopic tracers. eurisotop.comotsuka.co.jp These developments allow for the simultaneous measurement of hundreds to thousands of metabolites with high accuracy from minimal biological samples. eurisotop.com
For L-ORNITHINE:HCL (1,2-13C2), this means that its journey through various metabolic pathways can be tracked with greater sensitivity and resolution. Novel analytical platforms are continually being developed to improve the separation and quantification of metabolites. eurisotop.com Techniques such as hydrophilic interaction chromatography-tandem mass spectrometry (HILIC-MS/MS) are instrumental in analyzing water-soluble cellular metabolites, including amino acids like ornithine and its downstream products. asm.org
Furthermore, the development of new isotopic labeling strategies and the availability of a wider range of stable isotope-labeled compounds are expanding the scope of metabolic studies. otsuka.co.jpotsuka.co.jpotsuka.co.jpchemie-brunschwig.chchemie-brunschwig.ch These advancements are crucial for dissecting complex and interconnected metabolic networks.
Computational Modeling and Network Reconstruction of L-ORNITHINE:HCL (1,2-13C2)-Derived Metabolic Fluxes
The data generated from L-ORNITHINE:HCL (1,2-13C2) tracing experiments are increasingly being used to construct and refine computational models of metabolic networks. researchgate.net These models are essential for understanding the complex interplay of biochemical reactions within a cell. By inputting the isotopic labeling patterns of metabolites downstream of ornithine, researchers can calculate the relative or absolute fluxes through different pathways. researchgate.net
Metabolic flux analysis (MFA) and metabolic network analysis (MNA) are key computational approaches in this field. researchgate.net These methods have been used to elucidate complex metabolic pathways, such as the tricarboxylic acid (TCA) cycle and amino acid biosynthesis in various organisms. energy.gov For example, studies using 13C-labeled ornithine have helped to clarify the routes of glutamate (B1630785) synthesis in bacteria where the traditional TCA cycle enzymes were not readily identifiable from the genome. energy.gov
The integration of kinetic isotope analysis with computational modeling allows for a dynamic understanding of metabolic regulation. semanticscholar.org This approach can reveal how metabolic fluxes change over time in response to genetic or environmental perturbations.
Expanding the Research Scope of L-ORNITHINE:HCL (1,2-13C2) to Underexplored Biochemical Systems
The application of L-ORNITHINE:HCL (1,2-13C2) is expanding beyond well-established metabolic pathways to explore new and underexplored areas of biochemistry. For instance, feeding studies with 13C-labeled ornithine have been instrumental in elucidating the biosynthetic origins of complex natural products. escholarship.org In one study, the incorporation of the 13C label from ornithine helped to confirm its role as a precursor in the biosynthesis of citrinalin alkaloids, while also revealing that ornithine is not converted to proline in this specific pathway. escholarship.orgescholarship.org
This highlights the power of isotopic tracers to uncover novel enzymatic pathways and challenge existing assumptions about metabolic networks. escholarship.org As researchers continue to investigate the metabolic basis of various diseases and biological processes, the use of L-ORNITHINE:HCL (1,2-13C2) and other isotopic tracers will be crucial for mapping out these intricate biochemical systems. researchgate.net
The table below summarizes the key research areas and the role of L-ORNITHINE:HCL (1,2-13C2) in advancing our understanding.
| Research Area | Application of L-ORNITHINE:HCL (1,2-13C2) | Key Findings |
| Multi-Omics Integration | Tracing metabolic fluxes to correlate with proteomic and transcriptomic data. | Provides a holistic view of cellular regulation by linking metabolic activity to gene and protein expression. eurisotop.com |
| Novel Analytical Platforms | Utilization in advanced MS and NMR techniques for high-resolution metabolite analysis. | Enables more sensitive and accurate quantification of metabolic pathways. eurisotop.comotsuka.co.jp |
| Computational Modeling | Providing experimental data for metabolic flux analysis and network reconstruction. | Allows for the quantitative understanding of metabolic pathway dynamics and regulation. researchgate.netenergy.gov |
| Underexplored Systems | Elucidating biosynthetic pathways of natural products and novel metabolic routes. | Uncovers new enzymatic reactions and expands our knowledge of metabolic diversity. escholarship.orgescholarship.org |
Q & A
Q. What is the role of ¹³C₂ isotopic labeling in L-ornithine:HCl for metabolic flux analysis (MFA)?
L-Ornithine:HCl (1,2-¹³C₂) is used to trace carbon flow in metabolic pathways, particularly in the urea cycle and polyamine biosynthesis. The dual ¹³C labels at positions 1 and 2 enable precise tracking of isotopic enrichment via techniques like GC-MS or NMR. This allows researchers to quantify pathway activity and identify rate-limiting steps in organisms such as Corynebacterium glutamicum .
Q. What analytical methods are recommended for verifying isotopic purity and positional labeling?
Isotopic purity (≥99% ¹³C) and positional specificity should be confirmed using:
- High-Performance Liquid Chromatography (HPLC) paired with mass spectrometry (MS) to detect isotopic peaks.
- Nuclear Magnetic Resonance (NMR) , particularly ¹³C-NMR, to resolve the labeled carbons (1 and 2) and exclude scrambling artifacts.
- Isotope Ratio Mass Spectrometry (IRMS) for absolute quantification of ¹³C enrichment .
Q. How does L-ornithine:HCl (1,2-¹³C₂) differ from unlabeled L-ornithine in experimental outcomes?
The labeled compound introduces negligible metabolic perturbation but enables dynamic tracking of metabolic fluxes. For example, in C. glutamicum studies, ¹³C labeling revealed that NADPH availability (modulated by gapC and rocG overexpression) directly correlates with L-ornithine synthesis rates, a finding obscured in unlabeled experiments .
Advanced Research Questions
Q. How can conflicting isotope enrichment data from tracer experiments be resolved?
Discrepancies often arise from:
- Sampling timepoints (e.g., transient vs. steady-state labeling).
- Analytical variability (e.g., MS ion suppression or NMR sensitivity limits). Mitigation strategies include:
- Validating protocols with internal standards (e.g., ¹⁵N-labeled arginine).
- Cross-verifying data with complementary techniques (e.g., combining qPCR for gene expression with ¹³C flux analysis) .
Q. What experimental design optimizes metabolic flux analysis using L-ornithine:HCl (1,2-¹³C₂)?
- Tracer pulse-chase protocols : Administer the labeled compound at mid-log phase to capture dynamic flux.
- Compartmentalized modeling : Account for mitochondrial vs. cytosolic ornithine pools in eukaryotic systems.
- Parallel -omics integration : Combine flux data with transcriptomics (e.g., RNA-seq of speE-disrupted strains) to validate pathway regulation .
Q. What are the limitations of using ¹³C₂-labeled L-ornithine in complex biological systems?
- Isotopic dilution : High endogenous unlabeled ornithine pools (e.g., in liver cells) may reduce signal-to-noise ratios.
- Pathway crosstalk : Interference from arginine or proline metabolism can skew flux calculations. Solutions include:
- Using auxotrophic strains to minimize background noise.
- Applying computational corrections via tools like INCA (Isotopomer Network Compartmental Analysis) .
Q. How can genetic engineering enhance L-ornithine:HCl (1,2-¹³C₂) production in microbial systems?
- Cofactor engineering : Overexpress NADPH-generating genes (e.g., gapC from Clostridium acetobutylicum) to boost precursor supply.
- Pathway deregulation : Knock out competing pathways (e.g., speE for spermidine synthesis) to redirect carbon flux.
- Dynamic control : Use inducible promoters to balance growth phase and production phase .
Methodological Best Practices
Q. How to ensure reproducibility in isotopic tracer studies with L-ornithine:HCl (1,2-¹³C₂)?
- Standardize sample preparation : Use defined media with controlled carbon/nitrogen sources.
- Validate instrument calibration : Regularly test MS and NMR with certified reference materials (e.g., Ornithine Hydrochloride MM1565.00 ).
- Document metadata : Include batch-specific isotopic purity, storage conditions, and handling protocols .
Q. What statistical approaches are suitable for analyzing ¹³C flux data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
